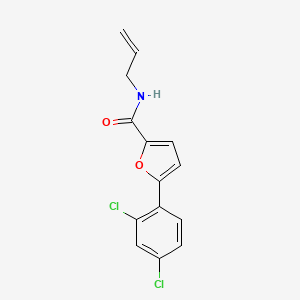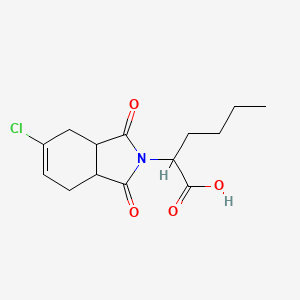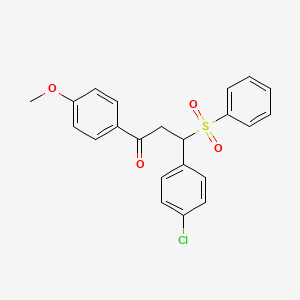
N-allyl-5-(2,4-dichlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-5-(2,4-dichlorophenyl)-2-furamide, also known as GW 501516, is a selective agonist of PPARδ (peroxisome proliferator-activated receptor delta) that is commonly used in scientific research. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. GW 501516 has gained popularity in the scientific community due to its potential applications in various fields, including sports performance enhancement, cardiovascular disease, and cancer research.
Mécanisme D'action
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 exerts its effects by activating the PPARδ pathway, which regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which results in improved metabolic efficiency and increased endurance. Additionally, activation of PPARδ has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to have several biochemical and physiological effects in animal models. In one study, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 was shown to increase fatty acid oxidation and reduce glucose levels in the liver. In another study, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function in skeletal muscle. Additionally, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in lab experiments include its selectivity for PPARδ, its well-characterized mechanism of action, and its potential applications in various fields of research. However, there are also limitations to using N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516, including its high cost and potential for off-target effects. Additionally, the use of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in animal models may not accurately reflect its effects in humans.
Orientations Futures
There are several future directions for research involving N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516, including the development of more selective PPARδ agonists, the investigation of its effects on other metabolic pathways, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the long-term safety and efficacy of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in humans.
Méthodes De Synthèse
The synthesis of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 involves several steps, including the protection of the furan ring, the introduction of the allyl group, and the final deprotection step. The most commonly used method for the synthesis of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 involves the reaction of 2,4-dichlorophenylhydrazine with furan-2-carboxylic acid, followed by the protection of the furan ring using a tert-butyldimethylsilyl (TBDMS) group and the introduction of the allyl group using allyl bromide. The final step involves the deprotection of the TBDMS group using tetra-n-butylammonium fluoride (TBAF).
Applications De Recherche Scientifique
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been extensively studied for its potential applications in various fields of scientific research. In sports performance enhancement, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to increase endurance and improve metabolic efficiency by activating the PPARδ pathway. In cardiovascular disease research, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to improve lipid profiles and reduce inflammation in animal models. In cancer research, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-prop-2-enylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-2-7-17-14(18)13-6-5-12(19-13)10-4-3-9(15)8-11(10)16/h2-6,8H,1,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDPKDDXXLOVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6116736 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)


![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)